(3-bromopyridin-2-yl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone
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Overview
Description
(3-bromopyridin-2-yl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety linked to a triazole-piperidine structure, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromopyridin-2-yl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. This is followed by the formation of the triazole ring and its subsequent attachment to the piperidine ring. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.
Reduction: : The triazole ring can be reduced to form a triazolamine derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Triazolamine derivatives.
Substitution: : Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity has been studied for potential use in drug discovery, particularly in the development of new therapeutic agents.
Medicine: : Research has explored its potential as an anticancer agent, given its ability to interact with biological targets and pathways.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-bromopyridin-2-yl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzymes or receptors, while the triazole-piperidine structure can modulate biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
These compounds share the bromopyridine and triazole motifs but differ in their substituents and overall structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
(3-bromopyridin-2-yl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O/c14-10-2-1-5-15-11(10)13(20)19-6-3-9(4-7-19)12-16-8-17-18-12/h1-2,5,8-9H,3-4,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEIYYBZBWLTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2)C(=O)C3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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